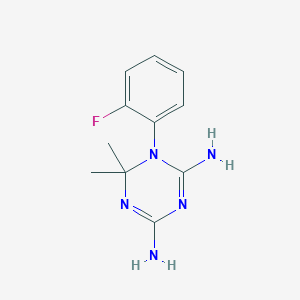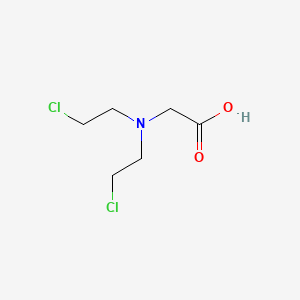
Glycine, N,N-bis(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N,N-bis(2-chloroethyl)- is a chemical compound with the molecular formula C6H11Cl2NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chloroethyl groups attached to the nitrogen atom of glycine, making it a versatile molecule for various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
There are two primary methods for synthesizing Glycine, N,N-bis(2-chloroethyl)-:
Reductive Amination: This method involves the reductive amination of the carbonyl group of glyoxilic or pyruvic acids with 2-chloroethylamine and sodium cyanoborohydride in methanol.
Industrial Production Methods
Industrial production methods for Glycine, N,N-bis(2-chloroethyl)- typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
Glycine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N,N-bis(2-aminoethyl)glycine derivatives .
科学的研究の応用
Glycine, N,N-bis(2-chloroethyl)- has several scientific research applications:
作用機序
The mechanism of action of Glycine, N,N-bis(2-chloroethyl)- involves its ability to act as an alkylating agent. The chloroethyl groups can form covalent bonds with nucleophilic sites on biological molecules, leading to the formation of cross-links and adducts . This property is particularly useful in anticancer research, where the compound can target and damage the DNA of cancer cells .
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)glycine: This compound is similar in structure but contains only one chloroethyl group.
N,N-Bis(2-chloroethyl)amine: This compound has a similar alkylating function but lacks the glycine backbone.
Uniqueness
Glycine, N,N-bis(2-chloroethyl)- is unique due to the presence of two chloroethyl groups attached to the glycine molecule. This structure provides it with distinct chemical properties and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
98486-41-0 |
|---|---|
分子式 |
C6H11Cl2NO2 |
分子量 |
200.06 g/mol |
IUPAC名 |
2-[bis(2-chloroethyl)amino]acetic acid |
InChI |
InChI=1S/C6H11Cl2NO2/c7-1-3-9(4-2-8)5-6(10)11/h1-5H2,(H,10,11) |
InChIキー |
UIHVAXRVVJJTHU-UHFFFAOYSA-N |
正規SMILES |
C(CCl)N(CCCl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
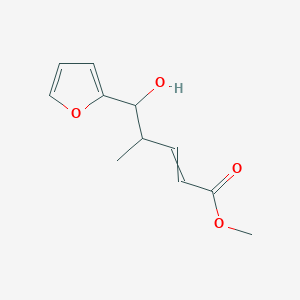

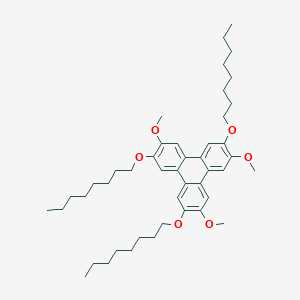
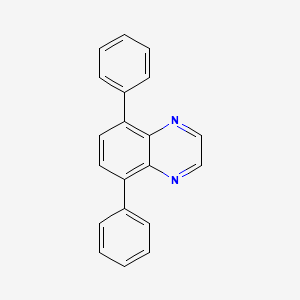
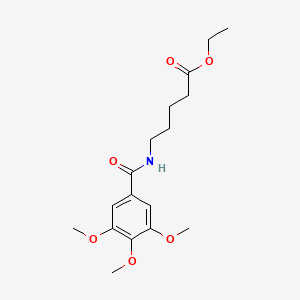
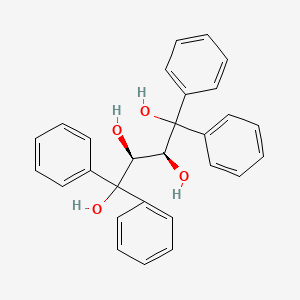
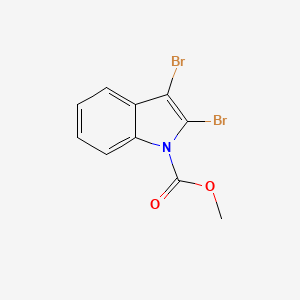
![(1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine](/img/structure/B14181049.png)
